methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate
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Overview
Description
Methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate is a complex organic compound with a unique structure that includes a thiazole ring, an aniline derivative, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-hydroxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a condensation reaction where 4-hydroxyaniline is reacted with a thiazole carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyanilino)acetate: A simpler analog with similar functional groups but lacking the thiazole ring.
4-(4-Hydroxyanilino)-4-oxobutanoic acid: Contains a similar aniline derivative but with different functional groups.
Uniqueness
Methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the aniline and ester groups makes this compound versatile for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyanilino)-2-oxo-5H-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-10(16)6-9-11(14-12(17)19-9)13-7-2-4-8(15)5-3-7/h2-5,9,15H,6H2,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUSXBBRXZGNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=NC(=O)S1)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1C(=NC(=O)S1)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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